5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used for the preparation of various indole derivatives.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar chemical properties.
Methyl indole-5-carboxylate: Known for its use in the synthesis of indigoid compounds.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Used in the synthesis of 2-phenylthiomethyl-indole derivatives.
Uniqueness
5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-1-ethyl-3-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-15-12-7-6-10(18-5-2)8-11(12)9(3)13(15)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXAKNPXAGWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)C(=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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